An In-depth Technical Guide to the Chemical Properties of 2-(Methoxymethyl)benzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(Methoxymethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
This technical guide provides a comprehensive overview of the known chemical properties of 2-(Methoxymethyl)benzoic acid. Due to the limited availability of experimental data for this specific compound, this document also includes computed data and, for comparative purposes, experimental data for its structural isomer, 4-(Methoxymethyl)benzoic acid. All quantitative data is summarized in structured tables, and a proposed synthetic workflow is visualized.
Core Chemical Properties
2-(Methoxymethyl)benzoic acid is an organic compound and a derivative of benzoic acid. Its structure features a methoxymethyl group at the ortho-position of the benzoic acid.
Table 1: General and Computed Properties of 2-(Methoxymethyl)benzoic Acid
| Property | Value | Source |
| IUPAC Name | 2-(methoxymethyl)benzoic acid | [1] |
| CAS Number | 88550-19-0 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Canonical SMILES | COCC1=CC=CC=C1C(=O)O | [1] |
| InChI Key | SZBJAHPVWKIPIU-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 166.062994177 | [1] |
| Monoisotopic Mass | 166.062994177 | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
Physical and Spectroscopic Properties
Table 2: Experimental Properties of 4-(Methoxymethyl)benzoic Acid
| Property | Value | Source |
| Melting Point | 123 °C | [2][3] |
| Boiling Point | 281.8 °C at 760 mmHg | [2] |
| Flash Point | 112.5 °C | [2] |
| Density | 1.177 g/cm³ | [2] |
| pKa (Predicted) | 4.19 ± 0.10 | [3] |
| Solubility | Slightly soluble in Chloroform and DMSO. | [3] |
Synthesis of (Methoxymethyl)benzoic Acids
While a specific protocol for the synthesis of 2-(Methoxymethyl)benzoic acid was not found, a general method for the preparation of its isomer, 4-(Methoxymethyl)benzoic acid, has been documented. This procedure involves a nucleophilic substitution reaction and can likely be adapted for the synthesis of the 2-isomer, starting from 2-(bromomethyl)benzoic acid.
Experimental Protocol: Synthesis of 4-(Methoxymethyl)benzoic Acid
This protocol describes the synthesis of 4-(Methoxymethyl)benzoic acid from 4-bromomethylbenzoic acid via a nucleophilic substitution reaction with methoxide.
Materials:
-
4-Bromomethylbenzoic acid
-
Potassium hydroxide (KOH)
-
Methanol (CH₃OH)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Hexane
-
100 mL round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer or boiling stones
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
pH paper
Procedure:
-
In a 100 mL round-bottomed flask containing methanol (25 mL) and a magnetic stirrer or boiling stone, dissolve 1.1 g of potassium hydroxide.
-
To this methanolic KOH solution, add 1.1 g of 4-bromomethylbenzoic acid.
-
Attach a reflux condenser to the flask and gently boil the mixture for 45 minutes. The reaction time starts when the mixture begins to boil. Ensure proper mixing by swirling the flask every five minutes if not using a magnetic stirrer.
-
After the reflux period, cool the flask to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Dissolve the resulting residue in 30 mL of deionized water.
-
Acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic, as indicated by pH paper. This will precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with two 15 mL portions of hexane.
-
Recrystallize the crude product from deionized water.
-
Isolate the purified solid by vacuum filtration and dry it thoroughly under vacuum.
-
Record the final weight and determine the melting point of the dried product.
Proposed Synthesis Workflow for (Methoxymethyl)benzoic Acids
Caption: Proposed workflow for the synthesis of (Methoxymethyl)benzoic acids.
Safety and Hazards
2-(Methoxymethyl)benzoic acid is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Biological Activity and Signaling Pathways
There is currently no available information in the searched literature regarding the biological activity or any associated signaling pathways for 2-(Methoxymethyl)benzoic acid. Further research is required to determine its pharmacological and toxicological profiles.
Conclusion
This technical guide has summarized the currently available chemical and physical properties of 2-(Methoxymethyl)benzoic acid. A significant lack of experimental data for this compound necessitates the use of computed values and comparative data from its isomers to provide a more complete, albeit predictive, profile. The provided synthesis protocol for the 4-isomer offers a viable starting point for the laboratory preparation of 2-(Methoxymethyl)benzoic acid, which would enable further experimental investigation into its properties and potential applications. As with any chemical compound, appropriate safety measures should be strictly adhered to during its handling and use.
